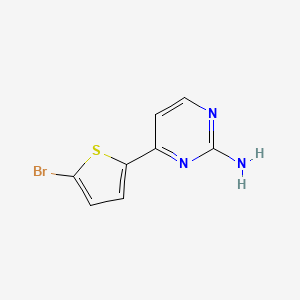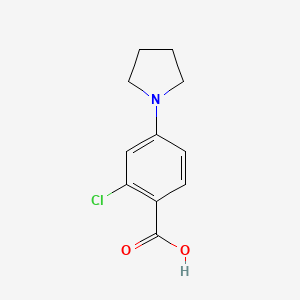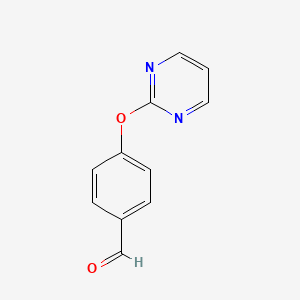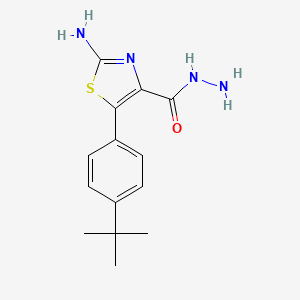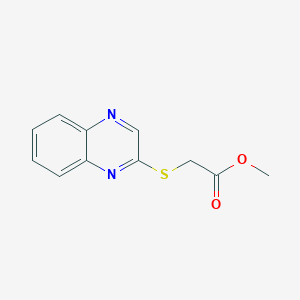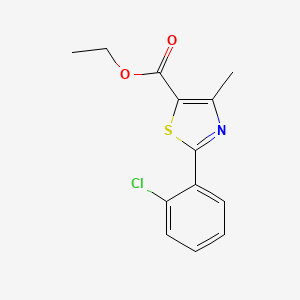
2-(Adamantan-1-yl)-2-bromoacetic acid
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid . Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . It is unique in that it is rigid, virtually stress-free and has zero dipole moment. Its derivatives have found practical application in medicine, and synthesis of novel pharmaceuticals .
Synthesis Analysis
Adamantane can be created synthetically from a variety of compounds. For example, one method involves the reaction of 5-arylterazole with adamantan-1-ol in concentrated sulfuric acid . Another method involves the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .Molecular Structure Analysis
The molecular structure of adamantane is characterized by its three connected cyclohexane rings arranged in the “armchair” configuration . This unique structure contributes to its chemical stability and rigidity .Chemical Reactions Analysis
Adamantane and its derivatives can undergo a variety of chemical reactions. For example, adamantyl-substituted epibromohydrins can react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature. It has a camphor-like odor . The molecular weight of adamantane is 135.23 g/mol .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives are highly reactive and offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives. These compounds are pivotal in creating monomers, thermally stable fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Anti-influenza Activity
Adamantane derivatives have been synthesized and studied for their anti-influenza activity. Specifically, 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(Adamantan-1-yl)-5-aryltetrazoles have shown high inhibitory activity against H1N1 influenza A viruses, although with relatively low selectivity .
Quantum-Chemical Calculations
The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives is significant. These studies help elucidate the mechanisms for chemical and catalytic transformations of adamantane derivatives, contributing to the development of new materials based on natural and synthetic nanodiamonds .
Polymerization Reactions
Adamantane derivatives are used in polymerization reactions to create novel materials. The high reactivity of double-bonded adamantane derivatives, in particular, allows for their use in creating thermally stable and high-energy materials .
Synthesis of Diamondoids
Diamondoids are diamond-like structures that have applications in material science and nanotechnology. The synthesis of unsaturated adamantane derivatives is a step towards creating these complex structures, which have potential uses in electronics and photonics .
Development of Bioactive Compounds
The synthesis of adamantane derivatives leads to the development of bioactive compounds. These compounds have potential applications in pharmaceuticals, offering new avenues for drug development and therapeutic interventions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVPWDPTCICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-bromoacetic acid | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)
![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
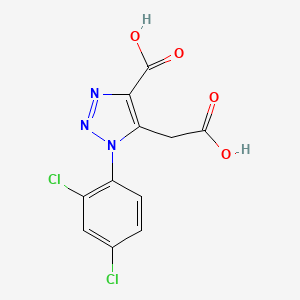
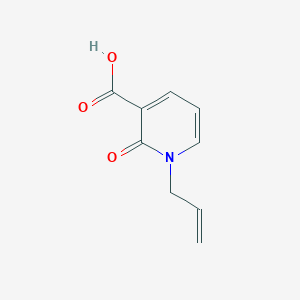
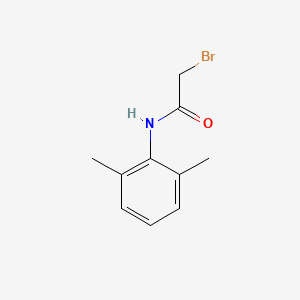
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
